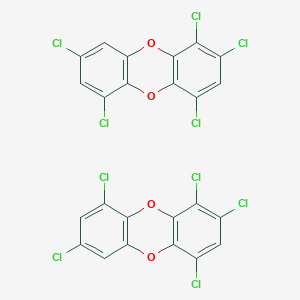![molecular formula C8H16ClNS2 B13798107 1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by its unique structure, which includes both sulfur and nitrogen atoms within its ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts .
Mécanisme D'action
The mechanism of action of 1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfur and nitrogen atoms in the ring system play a crucial role in these interactions, often forming strong bonds with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: Another sulfur-containing spirocyclic compound.
1,3-Dioxane: A similar compound with oxygen atoms instead of sulfur.
1,5-Dioxa-9-aza-spiro[5.5]undecane hydrochloride: A compound with oxygen atoms replacing the sulfur atoms in the ring .
Uniqueness
1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride is unique due to the presence of both sulfur and nitrogen atoms in its ring system, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H16ClNS2 |
|---|---|
Poids moléculaire |
225.8 g/mol |
Nom IUPAC |
1,5-dithia-9-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C8H15NS2.ClH/c1-6-10-8(11-7-1)2-4-9-5-3-8;/h9H,1-7H2;1H |
Clé InChI |
DZFBWPUVASRKLS-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2(CCNCC2)SC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


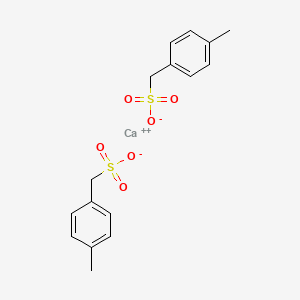

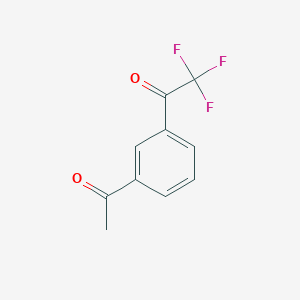

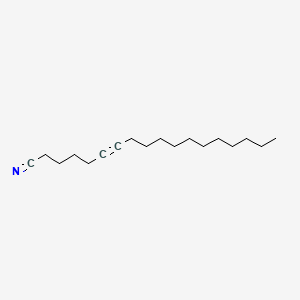
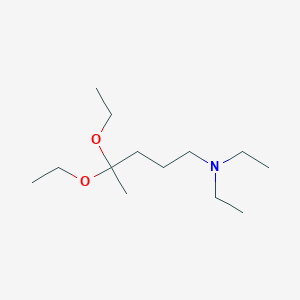
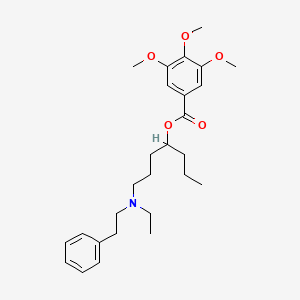
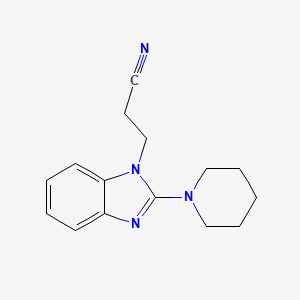
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)

